molecular formula C25H30N4O2 B2543390 N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286721-92-3

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2543390
CAS No.: 1286721-92-3
M. Wt: 418.541
InChI Key: DIWXAUJXJZWVCV-UHFFFAOYSA-N
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Description

This compound is a substituted acetamide derivative featuring a pyrazole core modified with morpholino and p-tolyl groups. The p-tolyl moiety (para-methylphenyl) likely influences π-π stacking interactions and metabolic stability.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-20-7-5-6-19(3)24(20)26-23(30)17-29-16-22(21-10-8-18(2)9-11-21)25(27-29)28-12-14-31-15-13-28/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWXAUJXJZWVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286721-92-3, is a compound that has garnered attention in recent pharmacological studies due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies that highlight its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H30N4O2, and it has a molecular weight of 418.5 g/mol. The compound features a complex structure that includes a pyrazole moiety, which is known for its diverse biological activities.

PropertyValue
CAS Number1286721-92-3
Molecular FormulaC25H30N4O2
Molecular Weight418.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler precursors such as substituted phenyl compounds and morpholine derivatives. Specific synthetic routes may vary, but they generally include the formation of the pyrazole ring followed by acetamide linkage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.22 to 0.25 μg/mL for closely related pyrazole derivatives against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines by targeting specific pathways such as BRAF(V600E) and EGFR .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus species, suggesting its potential use in treating biofilm-associated infections .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrazole derivatives where this compound was included in a panel of compounds tested against various cancer cell lines. The study found that certain structural modifications enhanced cytotoxicity, indicating a structure–activity relationship (SAR) that could guide future drug design .

Comparison with Similar Compounds

Metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide]

Structural Similarities :

  • Shared N-(2-ethyl-6-methylphenyl)acetamide backbone.
  • Chlorine substituent in Metolachlor vs. pyrazole-morpholino-p-tolyl group in the target compound.

Functional Differences :

  • Metolachlor is a chloroacetanilide herbicide targeting very-long-chain fatty acid synthesis in weeds.
  • The methoxypropan-2-yl group in Metolachlor enhances soil mobility, whereas the morpholino group in the target compound improves aqueous solubility .

Table 1: Key Properties Comparison

Property Target Compound Metolachlor
Molecular Formula C₂₄H₂₈N₄O₂ C₁₅H₂₂ClNO₂
Key Substituents Morpholino, p-tolyl, pyrazole Chloro, methoxypropan-2-yl
Biological Activity Hypothesized kinase inhibition Herbicide (VLCFA synthesis inhibition)
LogP (Predicted) ~3.8 (moderate lipophilicity) ~3.1 (lower lipophilicity)

N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide (CAS 76512-54-4)

Structural Similarities :

  • Acetamide core with aryl substitution (2,6-dimethylphenyl).
  • Dual pyrazole groups for enhanced hydrogen-bonding capacity.

Functional Differences :

  • Lacks the morpholino group, reducing solubility but increasing metabolic stability in lipophilic environments .

Table 2: Substituent Impact on Solubility

Compound Aqueous Solubility (mg/mL) Key Solubility-Influencing Groups
Target Compound ~0.15 (predicted) Morpholino (polar), p-tolyl (moderate lipophilicity)
N-(2,6-Dimethylphenyl)... ~0.08 (predicted) Pyrazole (moderate polarity), 2,6-dimethylphenyl (high lipophilicity)

2-(4-Phenyl-1H-1,2,3-triazol-1-yl)-N-(p-tolyl)acetamide

Structural Similarities :

  • Acetamide scaffold with aryl substitution (p-tolyl).
  • Heterocyclic substituent (triazole vs. pyrazole).

Functional Differences :

  • Triazole groups exhibit stronger hydrogen-bonding and metal-coordination properties than pyrazoles.

AP-PROTAC-1 (Complex PROTAC Molecule)

Structural Similarities :

  • Acetamide linker in PROTAC design.
  • Pyrazole and triazole heterocycles for target engagement.

Functional Differences :

  • AP-PROTAC-1 is a bifunctional degrader molecule, whereas the target compound is a monofunctional small molecule.
  • The morpholino group in the target compound may serve as a solubility enhancer, contrasting with the hydrophobic dioxopiperidine group in AP-PROTAC-1 .

Research Findings and Trends

  • Morpholino Group: Consistently improves solubility in acetamide derivatives but may reduce blood-brain barrier penetration due to polarity .
  • Pyrazole vs. Triazole : Pyrazoles are less metabolically stable than triazoles but offer better synthetic accessibility .
  • Aryl Substitution : 2-Ethyl-6-methylphenyl groups balance lipophilicity and steric effects, optimizing target binding in herbicidal and medicinal chemistry applications .

Q & A

Q. What are the established synthetic routes for N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A typical procedure involves reacting substituted alkynes with azidoacetamide intermediates in a tert-butanol/water solvent system (3:1) using Cu(OAc)₂ (10 mol%) as a catalyst. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, brine washing, and recrystallization in ethanol . Key characterization steps include IR spectroscopy (C=O at ~1670 cm⁻¹, C-N at ~1300 cm⁻¹) and NMR to confirm regioselectivity of the triazole ring .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

  • 1H/13C NMR : Assign signals for aromatic protons (δ 7.2–8.4 ppm), triazole protons (δ 8.3–8.4 ppm), and acetamide NH (δ ~10.8 ppm).
  • IR : Confirm carbonyl (C=O, ~1670 cm⁻¹) and morpholine C-O (1250–1275 cm⁻¹) stretches.
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+ calculated for C21H18N5O4: 404.1359) .

Q. How can solvent systems influence reaction yield during synthesis?

Polar aprotic solvents like tert-butanol/water (3:1) enhance solubility of azide intermediates and stabilize Cu(I) species in CuAAC reactions. Solvent polarity also affects reaction kinetics and regioselectivity, with higher polarity favoring 1,4-triazole isomers .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data for regioisomeric triazole products?

Discrepancies in 1H NMR (e.g., triazole proton splitting patterns) or HRMS mass accuracy (<2 ppm error) can distinguish 1,4- vs. 1,5-triazole isomers. Computational modeling (e.g., DFT calculations) predicts chemical shifts and coupling constants to validate assignments .

Q. How can statistical experimental design optimize synthetic conditions?

Use factorial design (e.g., Box-Behnken) to evaluate variables: catalyst loading (5–15 mol%), temperature (25–60°C), and solvent ratio (tert-butanol:water, 1:1–5:1). Response surface methodology identifies optimal conditions for yield and purity .

Q. What mechanistic insights explain the role of morpholine and p-tolyl substituents in biological activity?

The morpholine group enhances solubility and hydrogen-bonding capacity, while the p-tolyl moiety influences lipophilicity and π-π stacking with target proteins. SAR studies via substituent variation (e.g., nitro, fluoro) on the phenyl ring can quantify these effects .

Q. How do heterogeneous reaction conditions impact scalability?

Membrane separation technologies (e.g., nanofiltration) or immobilized Cu catalysts improve recyclability and reduce metal contamination. Process simulation tools (e.g., Aspen Plus) model mass transfer limitations in large-scale reactors .

Data Analysis and Interpretation

Q. How should researchers address conflicting crystallographic and spectroscopic data?

Compare X-ray diffraction data (e.g., bond lengths, dihedral angles) with computational geometry optimizations. For example, discrepancies in acetamide torsion angles may arise from crystal packing effects vs. solution-phase conformations .

Q. What protocols ensure reproducibility in biological assay results?

Standardize in vitro assays using positive controls (e.g., kinase inhibitors for kinase activity studies) and validate via dose-response curves (IC50/EC50). Account for solvent artifacts (e.g., DMSO <0.1% v/v) .

Methodological Resources

Q. Which databases or tools are recommended for computational modeling?

  • Reaction path search : Use GRRM or Gaussian for quantum chemical calculations to predict transition states .
  • SAR modeling : Employ Schrödinger Suite or MOE for docking studies targeting pyrazole/morpholine-binding domains .

Safety and Stability

Q. What are the stability considerations for long-term storage?

Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the morpholine ring or hydrolysis of the acetamide group. Monitor degradation via HPLC-UV (λ = 254 nm) quarterly .

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